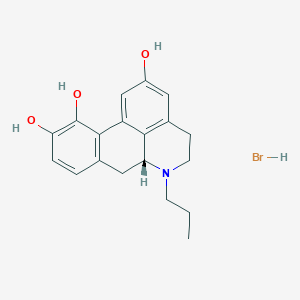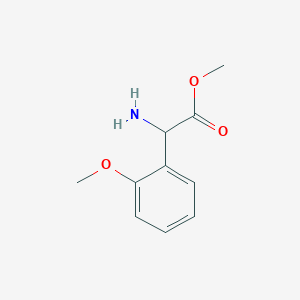![molecular formula C15H12F3NO B3154426 N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 77620-80-5](/img/structure/B3154426.png)
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, but specific structural information for “N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide” is not provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. The specific physical and chemical properties of “this compound” are not detailed in the available resources .Aplicaciones Científicas De Investigación
Antibacterial Activity
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide derivatives exhibit significant antibacterial activity. A study by Chaudhari et al. (2020) demonstrated that derivatives of this compound were effective against Methicillin-Resistant Staphylococcus aureus (MRSA), with some derivatives showing greater potency than standard drugs.
Structural and Conformational Analysis
The compound has been studied for its molecular structure and electrical properties. Aayisha et al. (2019) conducted a vibrational and computational analysis to understand the structural and electrical properties of N-(2-(trifluoromethyl)phenyl)acetamide.
Anti-Inflammatory Properties
N-(2-hydroxy phenyl) acetamide, a related compound, has shown anti-arthritic and anti-inflammatory properties. A study by Jawed et al. (2010) indicated its effectiveness in reducing inflammation-related cytokines and reactive oxygen species in arthritic rats.
Protection in Agriculture
In the agricultural context, derivatives of this compound have been used to protect crops from chilling injury. Tseng and Li (1984) found that Mefluidide (a derivative) could protect sensitive plants like cucumber and corn from chilling damage.
Electrophilic Fluorination
The compound has also been utilized in electrophilic fluorination reactions. Banks et al. (1996) discussed its use in fluorinating various organic compounds under mild conditions.
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of derivatives of this compound. For example, Zhong-cheng and Shu Wan-yin (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, providing detailed analysis of the process and the resulting molecular structures.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)12-6-4-5-11(9-12)10-14(20)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNAGWFXTJSISY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)
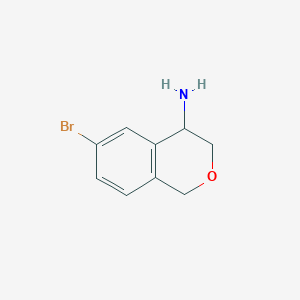
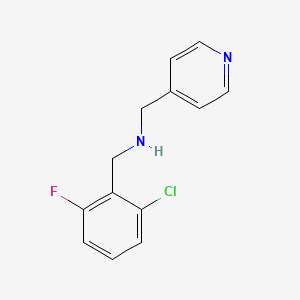
![2-[(4-Amino-1,3,5-triazin-2-yl)thio]acetamide](/img/structure/B3154362.png)
![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)
![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)
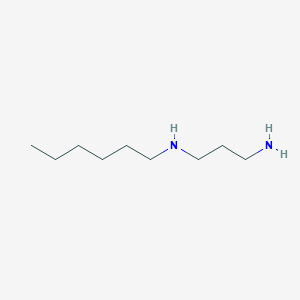
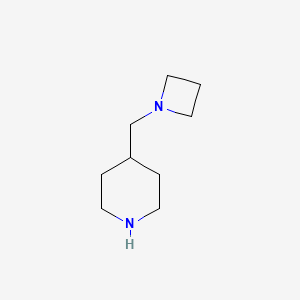
![Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide](/img/structure/B3154409.png)
![1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3154412.png)
